2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-12-5-3-11(4-6-12)9-13-15(21)19(16(22)24-13)8-7-18-14(20)10-17/h3-6,9H,2,7-8,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHKUFUWOYBEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of such thiazolidinone derivatives typically involves:
- Formation of the thiazolidine ring by cyclization of appropriate precursors such as mercaptoacetic acid derivatives with Schiff bases.
- Introduction of the substituted benzylidene moiety via condensation with aromatic aldehydes.
- Functionalization of the ethyl side chain with chloroacetamide groups through acylation with chloroacetyl chloride.
This general approach is supported by multiple research protocols emphasizing mild reaction conditions, good yields, and operational simplicity.
Preparation of the Thiazolidinone Core
A common and effective method for preparing the 2,4-dioxo-1,3-thiazolidin-3-yl core involves the reaction of mercaptoacetic acid with Schiff bases derived from aromatic aldehydes and amines.
- A stoichiometric amount of 2-mercaptoacetic acid (0.001 mole) is added dropwise to an equimolar amount of the Schiff base in dry benzene.
- The mixture is refluxed for 24 hours to promote cyclization.
- After completion, the solvent is evaporated, and the precipitate is recrystallized from ethyl acetate and benzene to afford the thiazolidinone derivative.
| Compound | Yield (%) | Solvent System | Melting Point (°C) |
|---|---|---|---|
| 2A | 49 | Benzene-Ethyl Acetate | 128-130 |
| 2B | 36 | Benzene-Ethyl Acetate | 145-147 |
| 2C | 28 | Benzene-Ethyl Acetate | 165-167 |
| 2D | 41 | Benzene-Ethyl Acetate | 129-131 |
This method yields moderate to good yields with reproducible melting points, indicating purity and consistent synthesis.
Preparation of the 2-Chloroacetamide Side Chain
The chloroacetamide moiety is introduced by acylation of the ethylamine side chain attached to the thiazolidinone ring:
- The appropriate heterocyclic amine (e.g., the 2-(5-substituted thiazolidin-3-yl)ethylamine) is dissolved in dry benzene and cooled in an ice bath.
- Chloroacetyl chloride is added dropwise with stirring to control the exothermic reaction.
- The mixture is then stirred at room temperature for a suitable time to complete the acylation.
- The product is isolated by filtration or extraction, followed by purification.
This step is well-established for preparing chloroacetamide derivatives and is known for its high efficiency and selectivity.
Alternative and Supporting Synthetic Approaches
- One-Pot Synthesis: Some protocols describe greener, one-pot methods combining cysteamine hydrochloride, aromatic aldehydes, and other reagents in aqueous ethanol with triethylamine to form thiazolidinone derivatives efficiently.
- Catalyst Use: Lewis acids such as scandium(III) triflate and bases like triethylamine are used to optimize cyclization and condensation steps, improving yields and stereoselectivity.
- Cyclization via Thiourea Intermediates: Thiourea reacts with appropriate amines or aldehydes to form thiazolidinone rings, which can then be functionalized further.
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Thiazolidinone ring formation | 2-Mercaptoacetic acid + Schiff base, reflux in benzene (24 h) | Moderate to good yields (28-49%) | Recrystallization from ethyl acetate/benzene |
| Benzylidene substitution | Thiazolidinone + 4-ethoxybenzaldehyde, reflux in ethanol | High yield (varies) | Forms 5-[(4-ethoxyphenyl)methylidene] substituent |
| Chloroacetamide acylation | Heterocyclic amine + chloroacetyl chloride, ice bath then RT stirring | High yield (typical) | Forms 2-chloroacetamide side chain |
| One-pot synthesis (alternative) | Cysteamine hydrochloride + aldehydes + triethylamine in H2O/EtOH | Efficient, green method | Mild conditions, good yields |
Research Findings and Advantages
- The described methods offer easy accessibility of reactants , mild reaction conditions , and high purity of the final products.
- Use of organic bases like triethylamine enhances reaction rates and yields during acylation and cyclization steps.
- The synthetic protocols avoid harsh reagents and conditions, making them suitable for scale-up and further functionalization.
- The chloroacetamide functionality introduced is reactive and can be used for further derivatization or biological activity enhancement.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolidinone ring.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds similar to 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide exhibit antimicrobial properties. These compounds can enhance the efficacy of existing antimicrobial agents when used in combination therapies. The structural features of this compound suggest it may inhibit bacterial growth by disrupting cellular processes or interfering with metabolic pathways .
Enzyme Inhibition:
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibitors play a crucial role in drug design as they can selectively block specific biological pathways. The thiazolidinone moiety present in the compound is known for its ability to interact with various enzymes, making it a candidate for further exploration in drug development .
Agricultural Applications
Herbicide Development:
The compound's chemical structure suggests potential applications in herbicide formulations. Research has demonstrated that derivatives of thiazolidinones can possess herbicidal activity, targeting specific weed species while minimizing damage to crops. This application is particularly relevant in developing sustainable agricultural practices .
Pesticide Synergy:
Studies have shown that this compound can be used in conjunction with other pesticides to enhance their effectiveness. The synergistic effects observed could lead to lower application rates and reduced environmental impact while maintaining pest control efficacy .
Biochemical Research
Biochemical Assays:
The compound serves as a valuable reagent in biochemical assays due to its unique structural characteristics. It can be utilized to study enzyme kinetics and mechanisms of action, providing insights into metabolic pathways and potential therapeutic targets .
Cellular Studies:
In cellular biology, this compound can be employed to investigate cellular responses to drug treatment. Its effects on cell proliferation and apoptosis can provide critical data for understanding cancer biology and therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their physicochemical/biological properties:
Key Observations :
Chloroacetamide derivatives (e.g., compound 7d) exhibit potent cytotoxicity, suggesting the chloro group may facilitate alkylation of biological targets .
Synthetic Yields: Thiazolidinone derivatives with arylidene substituents (e.g., compound 9) achieve high yields (up to 90%), while nitro-containing analogues (e.g., 12) show lower yields (~53%) due to steric or electronic challenges .
Biological Activity: Compound 7d (IC50 = 1.8 μM against Caco-2) highlights the significance of fluorophenoxy and thiadiazole moieties in enhancing anticancer activity . The target compound’s activity remains unexplored but may align with these trends.
Crystallographic and Spectroscopic Characterization
- SHELX Software : Structural determination of similar compounds (e.g., and ) relies on SHELX for refining crystallographic data, ensuring accurate stereochemical assignments .
- Spectroscopic Data: 1H-NMR: Resonances for the ethoxyphenyl group (δ ~6.8–7.4 ppm) and thiazolidinone carbonyls (δ ~170–175 ppm) are consistent across analogues . MS/EI: Molecular ion peaks ([M]+) for thiazolidinone derivatives typically align with calculated masses (e.g., compound 9: m/z = 485.2) .
Biological Activity
The compound 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a thiazolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound's structure can be represented as follows:
Key Features
- Chlorine Atom : The presence of a chlorine atom at the second position may enhance lipophilicity and biological activity.
- Thiazolidine Ring : This heterocyclic structure is known for its diverse biological properties, including anti-inflammatory and anti-cancer activities.
Anticancer Activity
The thiazolidine derivatives are recognized for their anticancer properties. Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Cycle Arrest : Thiazolidines can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : These compounds often activate apoptotic pathways, leading to programmed cell death.
- Inhibition of Angiogenesis : Some thiazolidine derivatives inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.
Antimicrobial Activity
Research indicates that thiazolidine derivatives possess antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazolidine derivatives, including the target compound. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
- Enhanced activity compared to standard antibiotics.
Anti-inflammatory Properties
Thiazolidines are also known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cell cycle arrest, apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Cytokine inhibition |
Recent Studies
- Antifungal Activity : A recent study highlighted the antifungal potential of thiazolidine derivatives, showing significant inhibition against fungal strains, suggesting a broad spectrum of antimicrobial activity .
- Cytotoxicity Assessment : Research demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Clinical Implications
The biological activities of this compound suggest potential applications in cancer therapy and infectious disease management. Further clinical studies are warranted to evaluate its efficacy and safety in human subjects.
Q & A
Q. Q1: What are the established synthetic routes for 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via a multi-step approach. A typical route involves:
Formation of the thiazolidinedione core : Condensation of 4-ethoxybenzaldehyde with 2,4-thiazolidinedione under reflux conditions (e.g., acetic acid as solvent, catalytic piperidine) to form the 5-arylidene intermediate .
Acetamide coupling : Reaction of the intermediate with 2-chloro-N-(2-aminoethyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base. Stirring at room temperature (~24–48 hours) yields the final product.
Characterization : Intermediates and the final product are validated via TLC (silica gel, ethyl acetate/hexane) and spectral analysis (IR: C=O stretch at ~1730–1680 cm⁻¹; ¹H NMR: δ 7.8–8.1 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy groups) .
Q. Q2: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Detects carbonyl groups (C=O stretches at ~1680–1730 cm⁻¹ for thiazolidinedione and acetamide moieties) and C-S bonds (~690 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., δ 2.1–2.3 ppm for methylene groups in the acetamide chain; δ 120–140 ppm for aromatic carbons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClN₃O₄S: 448.09) .
Advanced Research Questions
Q. Q3: How can computational methods optimize the synthesis and predict biological activity?
Methodological Answer:
Reaction Path Analysis : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction energetics, identifying rate-limiting steps (e.g., arylidene formation) .
Docking Studies : Molecular docking (using AutoDock Vina) predicts interactions with biological targets (e.g., PPAR-γ for hypoglycemic activity) by analyzing the 4-ethoxyphenyl group’s hydrophobic interactions .
ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 indicates moderate blood-brain barrier penetration) .
Q. Q4: How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
Methodological Answer: A systematic SAR approach is used:
Variation of Substituents : Replace the 4-ethoxy group with halogens (Cl, F), methyl, or nitro groups.
Bioactivity Testing :
- In Vitro : PPAR-γ binding assays (IC₅₀ values) and glucose uptake in 3T3-L1 adipocytes .
- In Vivo : Hypoglycemic activity in diabetic rodent models (e.g., streptozotocin-induced rats, monitoring HbA1c levels) .
Data Analysis : Electron-withdrawing groups (e.g., Cl) enhance PPAR-γ affinity but may reduce solubility, requiring co-solvents like PEG-400 for in vivo studies .
Q. Q5: How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
Methodological Answer:
Troubleshooting Steps :
- Validate compound stability (HPLC purity >98%) and solubility (use DMSO/PBS mixtures).
- Confirm bioavailability via pharmacokinetic profiling (plasma t½, AUC measurements) .
Mechanistic Studies : Use radiolabeled analogs (³H or ¹⁴C) to track tissue distribution and metabolite formation .
Model Refinement : Compare results across multiple animal models (e.g., db/db mice vs. Zucker rats) to rule out species-specific effects .
Experimental Design & Data Analysis
Q. Q6: What in silico and in vitro strategies prioritize compounds for toxicity studies?
Methodological Answer:
In Silico Screening :
- ToxPredict : Predict hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity (hERG channel binding) .
In Vitro Assays :
- Cytotoxicity : MTT assays in HepG2 cells (IC₅₀ >50 µM considered low risk).
- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .
Dose Escalation : Start with 10 mg/kg in rodent studies, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. Q7: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Et₃N) using a factorial design.
Process Analytics : Monitor reaction progress via inline FTIR (e.g., disappearance of aldehyde peak at ~1700 cm⁻¹) .
Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps (e.g., arylidene formation) to enhance heat dissipation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
